N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative characterized by dual dimethylamino groups and a 4-fluorophenyl moiety. The molecule comprises an acetamide backbone substituted with a 4-fluorophenyl group at the α-carbon. The nitrogen of the acetamide is further functionalized with a branched ethyl chain containing two dimethylamino groups: one at the ethyl chain’s second carbon and another on the para position of the attached phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-23(2)18-11-7-16(8-12-18)19(24(3)4)14-22-20(25)13-15-5-9-17(21)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCDZVTYTIPFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluoroacetophenone with dimethylamine to form an intermediate, which is then further reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1. Antitumor Activity
Research indicates that compounds similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide exhibit promising antitumor properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study involving a derivative of this compound demonstrated significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cells, suggesting its potential as a therapeutic agent in oncology .
1.2. Central Nervous System Effects
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively.
- Case Study : Research on related compounds has shown efficacy in animal models for depression and anxiety disorders, indicating that this compound could be explored for similar therapeutic benefits .
Toxicological Studies
Toxicological assessments are vital for understanding the safety profile of this compound.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Limitations and Contradictions
- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the evidence. Comparisons rely on structural extrapolation.
- Contradictory Trends: While dimethylamino groups generally enhance solubility, their steric bulk in branched analogs (e.g., ) may reduce membrane permeability, necessitating empirical validation.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide, often referred to as a complex amide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24F2N2O
- Molecular Weight : 344.41 g/mol
The presence of dimethylamino and fluorophenyl groups suggests potential interactions with neurotransmitter systems, particularly in the context of central nervous system (CNS) activity.
Pharmacological Properties
- Serotonin Receptor Interaction :
- Antidepressant Effects :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Dimethylamino Groups : Enhance lipophilicity and receptor binding affinity.
- Fluorophenyl Substituent : Increases metabolic stability and may improve CNS penetration.
Research has indicated that modifications to these groups can lead to significant changes in bioactivity, emphasizing the importance of SAR studies in drug design.
Case Studies and Research Findings
- In Vivo Studies :
- Cytotoxicity Assays :
- Neuropharmacological Evaluation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
